molecular formula C12H13N3O3S B5713257 N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide

N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No. B5713257
M. Wt: 279.32 g/mol
InChI Key: ZYCLWFHJQNMCSK-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide, also known as MepyrS, is a chemical compound that has been widely used in scientific research due to its unique properties. MepyrS is a sulfonamide derivative that has a pyrimidine ring and a benzene ring attached to it. This compound is known to exhibit a wide range of biological activities, making it a useful tool in various fields of study.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of specific enzymes. For example, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes.
However, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide also has some limitations for use in laboratory experiments. For example, this compound may exhibit non-specific effects, making it difficult to interpret the results of experiments. Additionally, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide may have limited solubility in certain solvents, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide. For example, further studies could be conducted to elucidate the mechanism of action of this compound. Additionally, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide could be further explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In summary, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide, or N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide, is a sulfonamide derivative that has been widely used in scientific research. This compound exhibits a wide range of biological activities and has been shown to have anti-inflammatory, antitumor, and antiviral activities. While N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has several advantages for use in laboratory experiments, it also has some limitations. Future research involving N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide could help to further elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide can be achieved using different methods, including the reaction of 4-methoxy-6-methyl-2-chloropyrimidine with sodium benzenesulfonamide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. This compound is known to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and cytochrome P450. Additionally, N-(4-methoxy-6-methyl-2-pyrimidinyl)benzenesulfonamide has been shown to have anti-inflammatory, antitumor, and antiviral activities.

properties

IUPAC Name

N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-9-8-11(18-2)14-12(13-9)15-19(16,17)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCLWFHJQNMCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonamide

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